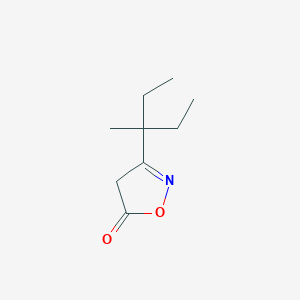
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Pentylenetetrazol (PTZ), and it belongs to the class of tetrazole compounds. PTZ has been extensively studied for its ability to induce seizures in animal models, which has led to its use as a research tool for studying epilepsy and other neurological disorders.
Aplicaciones Científicas De Investigación
PTZ has been extensively used as a research tool for studying epilepsy and other neurological disorders. It is known to induce seizures in animal models, which has led to its use in the development of new antiepileptic drugs. PTZ has also been used to study the effects of various drugs on seizure threshold and to investigate the mechanisms underlying epileptogenesis.
Mecanismo De Acción
PTZ acts as a GABA-A receptor antagonist, which leads to the inhibition of GABAergic neurotransmission. This inhibition results in the activation of excitatory neurons, leading to the induction of seizures. PTZ has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels.
Efectos Bioquímicos Y Fisiológicos
PTZ induces seizures in animal models by increasing neuronal excitability and decreasing the seizure threshold. It has been shown to cause changes in neurotransmitter levels, including increases in glutamate and decreases in GABA. PTZ also leads to changes in the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTZ has several advantages as a research tool, including its ability to induce seizures reliably and its well-characterized mechanism of action. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of human epilepsy.
Direcciones Futuras
Future research on PTZ is likely to focus on its potential as a therapeutic target for epilepsy and other neurological disorders. There is also interest in developing new PTZ-based compounds with improved efficacy and safety profiles. Other areas of research may include investigating the role of PTZ in neurodegenerative diseases and exploring its potential as a tool for studying synaptic plasticity and neuroprotection.
In conclusion, PTZ is a chemical compound with significant potential for scientific research. Its ability to induce seizures in animal models has led to its use as a research tool for studying epilepsy and other neurological disorders. Future research is likely to focus on its potential as a therapeutic target and on developing new compounds with improved efficacy and safety profiles.
Métodos De Síntesis
PTZ can be synthesized by reacting 3-methylpentan-3-ol with thionyl chloride to form 3-methylpentan-3-yl chloride. This intermediate is then reacted with sodium azide to form 3-methylpentan-3-yl azide, which is subsequently cyclized with carbon dioxide to form PTZ.
Propiedades
Número CAS |
153308-34-0 |
|---|---|
Nombre del producto |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,5-2)7-6-8(11)12-10-7/h4-6H2,1-3H3 |
Clave InChI |
DEMJYGRMLPQRSJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
SMILES canónico |
CCC(C)(CC)C1=NOC(=O)C1 |
Sinónimos |
5(4H)-Isoxazolone,3-(1-ethyl-1-methylpropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



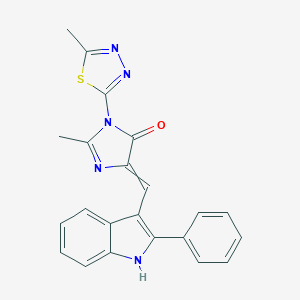
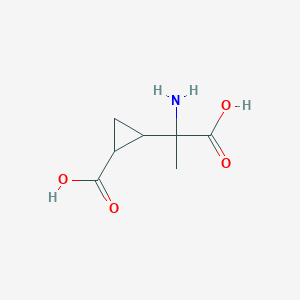
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
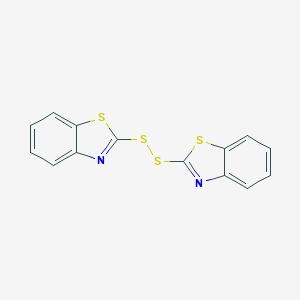
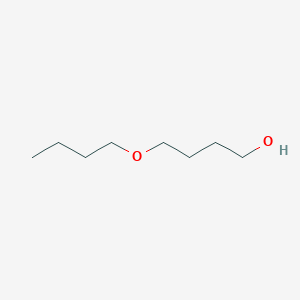
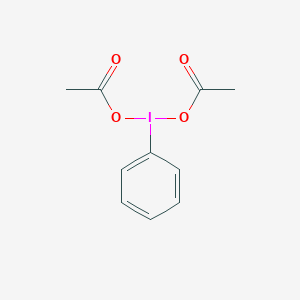
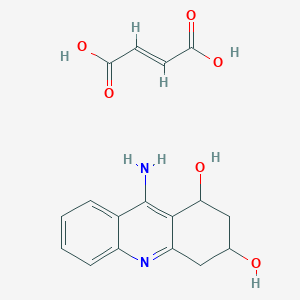
![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

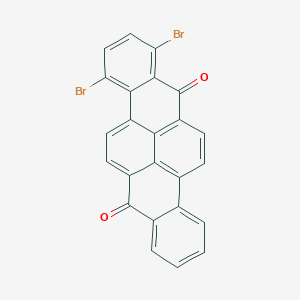

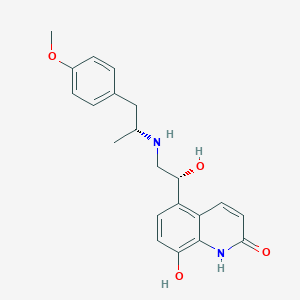
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
